![molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methyl substituents on the biphenyl structure, along with an aldehyde functional group, makes this compound unique and versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and formylation reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The methyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in scaling up the synthesis for commercial production.
化学反应分析
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学研究应用
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and biological activity.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Uniqueness
The combination of chloro, fluoro, and methyl substituents, along with the aldehyde functional group, makes 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde unique
属性
分子式 |
C14H10ClFO |
|---|---|
分子量 |
248.68 g/mol |
IUPAC 名称 |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
InChI 键 |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


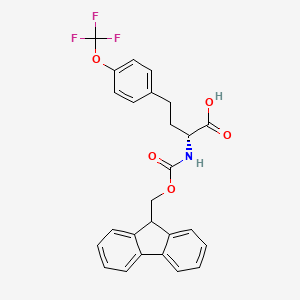
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
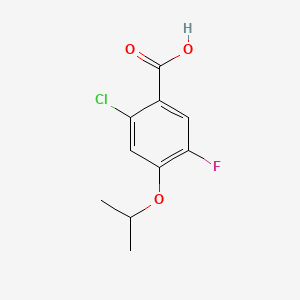
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
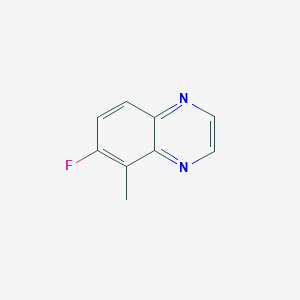
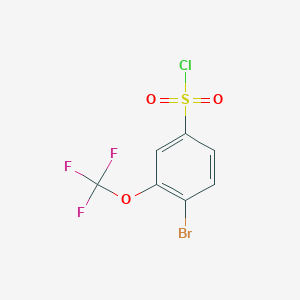
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)


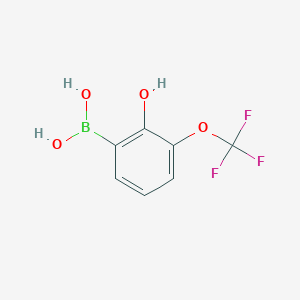

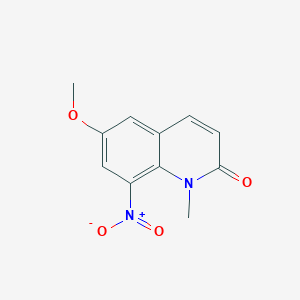
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
